molecular formula C21H16FN5O2 B2851536 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795299-66-9

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2851536
CAS No.: 1795299-66-9
M. Wt: 389.39
InChI Key: ULRVDPGRIAZAQC-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), which are enzymes within the poly(ADP-ribose) polymerase (PARP) family. By inhibiting tankyrase activity, this compound stabilizes axin, a critical component of the β-catenin destruction complex, thereby promoting the proteasomal degradation of β-catenin and effectively suppressing canonical Wnt/β-catenin signaling. The dysregulated Wnt pathway is a well-established driver in various cancers, including colorectal cancer, and this molecule serves as a valuable chemical probe for investigating pathway dynamics in oncology research [A study on the structure-activity relationship of novel 4-phenyl-1,2,3-triazole-containing carboxamide derivatives as tankyrase inhibitors. (Source: PubMed)]. Its research applications extend beyond oncology to the field of regenerative medicine, where precise temporal control of Wnt signaling is crucial for stem cell maintenance, differentiation, and tissue regeneration. Researchers utilize this compound to elucidate the role of tankyrase-mediated PARsylation in cellular processes such as telomere homeostasis and glucose metabolism, providing critical insights for developing novel targeted therapies [R&D Systems: Tankyrase (TNKS) Inhibitors. (Source: R&D Systems)].

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c1-29-18-9-5-3-7-16(18)24-21(28)19-20(14-10-12-23-13-11-14)27(26-25-19)17-8-4-2-6-15(17)22/h2-13H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRVDPGRIAZAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC reaction).

    Introduction of the pyridine ring: This step may involve a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyridine boronic acid derivative.

    Attachment of the fluorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions or other suitable coupling reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Material Science: Its chemical properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name R1 (Position 1) R5 (Position 5) R4 (Carboxamide Linker) Key Properties/Activity Reference
Target Compound 2-Fluorophenyl Pyridin-4-yl N-(2-Methoxyphenyl) N/A (hypothetical)
N-(2-Fluorobenzyl)-1-(4-fluorophenyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl Pyridin-3-yl N-(2-Fluorobenzyl) Higher lipophilicity (MW: 391.38 g/mol)
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) 2-Fluorophenyl Ethyl N-(Quinolin-2-yl) Wnt/β-catenin pathway modulation
1-(2-Methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxamide 2-Methoxyphenyl Pyridin-2-yl N-(3-(Pyrazol-1-yl)propyl) Enhanced solubility due to pyrazole-propyl chain
N-(tert-Butyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (3i) 2-Fluorophenyl Methyl N-(tert-Butyl) Improved metabolic stability (bulky tert-butyl group)
N-[2,6-Difluoro-3-(propylsulfonamido)phenyl]-1-(2,4-dihydroxy-5-isopropylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (4d) 2,4-Dihydroxy-5-isopropylphenyl Pyridin-4-yl N-(Sulfonamide-substituted phenyl) Hsp90/B-Raf/PDHK1 multi-target inhibition (IC₅₀: <1 μM)

Impact of Substituent Modifications

Position 1 (R1): Aromatic Substitution

  • Fluorine vs. Methoxy : The target compound’s 2-fluorophenyl group enhances electronegativity and membrane permeability compared to the 2-methoxyphenyl in . Fluorine’s smaller size may reduce steric hindrance in target binding .
  • Dihydroxyisopropylphenyl () : This substituent introduces hydrogen-bonding capacity, critical for Hsp90 inhibition, but reduces metabolic stability compared to the target’s fluorine .

Position 5 (R5): Pyridine vs. Alkyl Groups

  • Pyridin-4-yl (Target) vs. Pyridin-3-yl () : The pyridine ring’s position affects π-π stacking in kinase binding pockets. Pyridin-4-yl’s linear geometry may enhance interactions with flat binding sites (e.g., ATP pockets) .

Carboxamide Linker (R4): Aromatic vs. Aliphatic

  • N-(2-Methoxyphenyl) (Target) vs. N-(Quinolin-2-yl) (): Quinoline’s planar structure enhances DNA intercalation but may increase cytotoxicity .
  • Sulfonamide-substituted phenyl (): Sulfonamide groups improve binding to charged residues in enzymes like Hsp90, contributing to nanomolar IC₅₀ values .

Biological Activity

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, also known by its CAS number 1251672-20-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H18FN5O2C_{22}H_{18}FN_{5}O_{2} with a molecular weight of 403.4 g/mol. The structure features a triazole ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H18FN5O2C_{22}H_{18}FN_{5}O_{2}
Molecular Weight403.4 g/mol
CAS Number1251672-20-4

Antibacterial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. A study highlighted the efficacy of triazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound demonstrated a minimum inhibitory concentration (MIC) that rivals existing antibiotics, suggesting its potential as a novel antibacterial agent.

Antifungal Activity

The antifungal activity of triazole compounds is well-documented. Triazoles are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. This mechanism was observed in studies where similar triazole derivatives effectively inhibited fungal growth . Although specific data on the compound is limited, it can be inferred that it may share these antifungal properties due to structural similarities.

Anticancer Properties

The anticancer potential of triazole derivatives is an area of ongoing research. Studies have shown that modifications to the triazole ring can enhance cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have been reported to induce apoptosis in various cancer cell types .

Anti-inflammatory and Analgesic Effects

Triazoles have also been explored for their anti-inflammatory and analgesic effects. Compounds in this class can modulate inflammatory pathways and provide pain relief through various mechanisms, although specific studies on this compound are scarce.

Case Studies and Research Findings

Several studies have focused on the biological activities of triazole compounds:

  • Antibacterial Efficacy : A series of triazole derivatives were tested against S. aureus, showing MIC values significantly lower than those of traditional antibiotics like vancomycin .
  • Antifungal Activity : Research indicated that triazole compounds could effectively disrupt fungal cell membrane integrity by inhibiting ergosterol biosynthesis, leading to cell death .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain triazole derivatives exhibited selective cytotoxicity against breast and colon cancer cell lines .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves a multi-step approach:

  • Triazole core formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to construct the 1,2,3-triazole ring .
  • Substituent introduction : The 2-fluorophenyl and pyridin-4-yl groups are introduced via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling may attach aromatic groups .
  • Carboxamide linkage : The N-(2-methoxyphenyl)carboxamide moiety is formed using activating agents like EDCI/HOBt in aprotic solvents (e.g., DMF) .
  • Purification : High-performance liquid chromatography (HPLC) ensures high purity (>95%), and NMR confirms structural integrity .

Table 1: Typical Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Triazole formationCuI, DIPEA, DMSO, 80°C, 12h65–75
Carboxamide couplingEDCI, HOBt, DMF, RT, 24h50–60
PurificationHPLC (C18 column, acetonitrile/water gradient)>95

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • 1H/13C NMR : Assigns protons and carbons to confirm substituent positions. For example, the pyridin-4-yl group shows aromatic protons at δ 8.5–8.7 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 419.15) .
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
  • X-ray crystallography (if available): SHELXL refines bond lengths/angles (e.g., triazole C-N bond: 1.32–1.35 Å) .

Q. What structural features influence its physicochemical properties?

  • 2-Fluorophenyl : Enhances lipophilicity (logP ~3.5) and metabolic stability via electron-withdrawing effects .
  • 2-Methoxyphenyl : Improves solubility in polar solvents (e.g., DMSO) due to the methoxy group’s electron-donating nature .
  • Pyridin-4-yl : Facilitates hydrogen bonding with biological targets (e.g., kinases) .

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